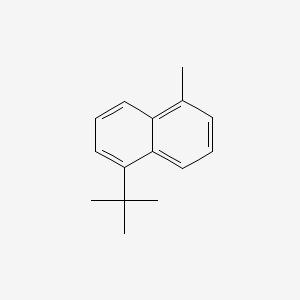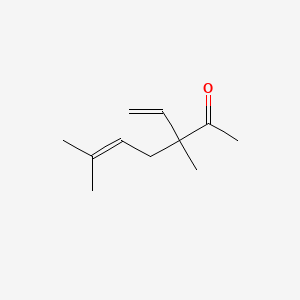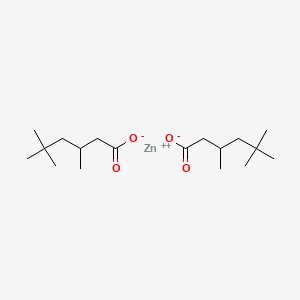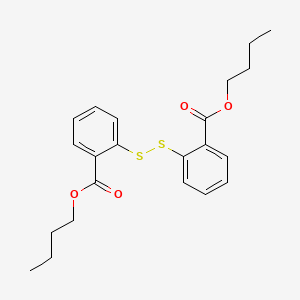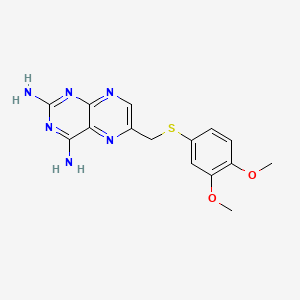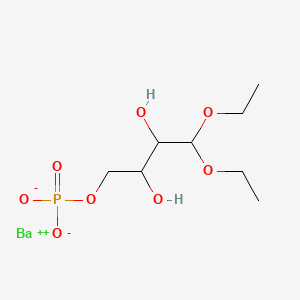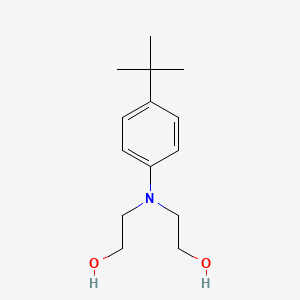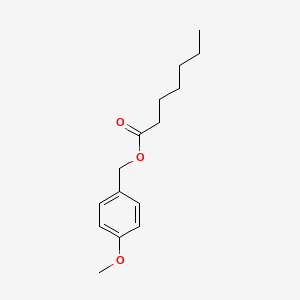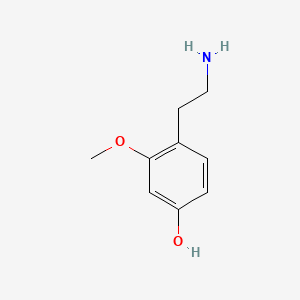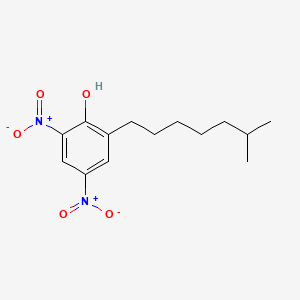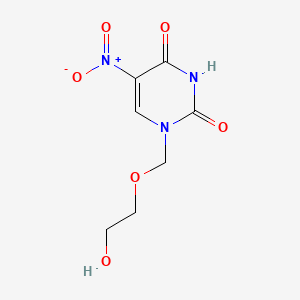
1-((2-Hydroxyethoxy)methyl)-5-nitrouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-5-nitrouracil is a synthetic nucleoside analog that belongs to the class of pyrimidones Pyrimidones are compounds containing a pyrimidine ring with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil typically involves the reaction of uracil derivatives with appropriate reagents to introduce the hydroxyethoxy and nitro groups. One common method involves the reaction of 5-nitrouracil with 2-chloroethanol in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-((2-Hydroxyethoxy)methyl)-5-aminouracil.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-5-nitrouracil has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA and DNA structures.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
1-(2-Hydroxyethoxy)methyl-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)-1H-1,2,4-triazole-3-carboxamide: Another nucleoside analog with potential anticancer properties.
Uniqueness: 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
81797-05-9 |
|---|---|
Fórmula molecular |
C7H9N3O6 |
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9N3O6/c11-1-2-16-4-9-3-5(10(14)15)6(12)8-7(9)13/h3,11H,1-2,4H2,(H,8,12,13) |
Clave InChI |
MNIUNDPUCLSZQM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1COCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



